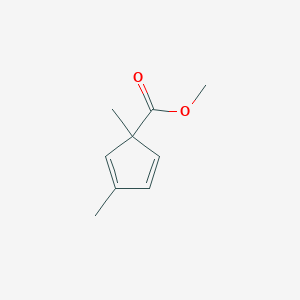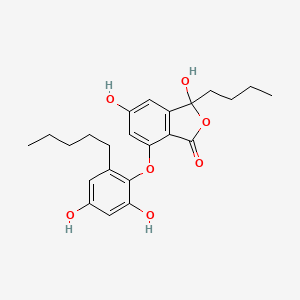![molecular formula C12H15N3 B13800559 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine is a compound that features both an imidazole ring and a pyridine ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the pyridine ring is a six-membered heterocyclic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized imidazole derivatives, while reduction can produce reduced imidazole compounds.
Aplicaciones Científicas De Investigación
3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Pyridine: A compound with a similar pyridine ring structure.
Histidine: An amino acid containing an imidazole ring.
Uniqueness
3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine is unique due to its combination of both imidazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a wider range of interactions and applications compared to simpler compounds like imidazole or pyridine alone.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
3-[(E)-2-(1-ethyl-4,5-dihydroimidazol-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-15-9-8-14-12(15)6-5-11-4-3-7-13-10-11/h3-7,10H,2,8-9H2,1H3/b6-5+ |
Clave InChI |
BUXIWFCSVUWGMN-AATRIKPKSA-N |
SMILES isomérico |
CCN1CCN=C1/C=C/C2=CN=CC=C2 |
SMILES canónico |
CCN1CCN=C1C=CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


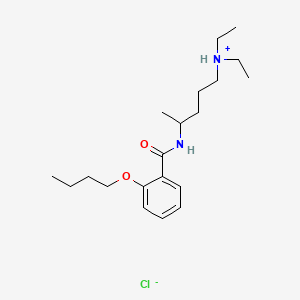
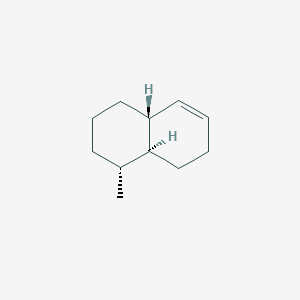
![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)
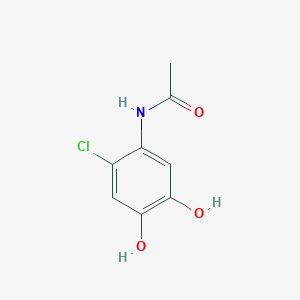


![Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]](/img/structure/B13800527.png)

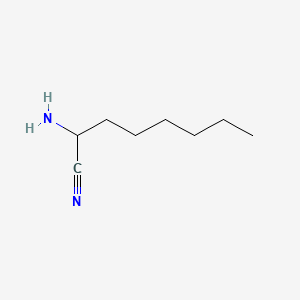

![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
